

Computational analysis of 2,3-Dichloro-6nitrobenzodifluoride properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3-Dichloro-6-nitrobenzodifluoride

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A Guide for Researchers in Drug Development and Chemical Sciences

This guide provides a comparative analysis of the physicochemical properties of several 2,3-dichloro-6-nitrobenzene derivatives, offering a computational perspective for researchers and scientists. Due to the limited availability of public data on "2,3-Dichloro-6-nitrobenzodifluoride," this guide focuses on structurally related and well-documented analogs: 2,3-Dichloro-6-nitroaniline, 2,3-Dichloro-6-nitrobenzaldehyde, 2,3-Dichloro-6-nitrobenzonitrile, and 2,3-Dichloro-6-nitrophenol. The insights from these compounds can serve as a valuable reference for predicting the properties and behavior of other halogenated nitroaromatic compounds.

Nitroaromatic compounds are a significant class of molecules in industrial chemistry and are foundational for the synthesis of a wide array of chemicals.[1] The introduction of nitro groups and halogens to an aromatic ring can significantly influence the molecule's chemical reactivity and biological activity.[2][3] Computational analysis provides a powerful tool for understanding these structure-activity relationships.

Physicochemical Properties

The following table summarizes key computed and experimental physicochemical properties of the selected 2,3-dichloro-6-nitrobenzene derivatives. These properties are crucial for predicting the behavior of these compounds in various experimental and biological systems.

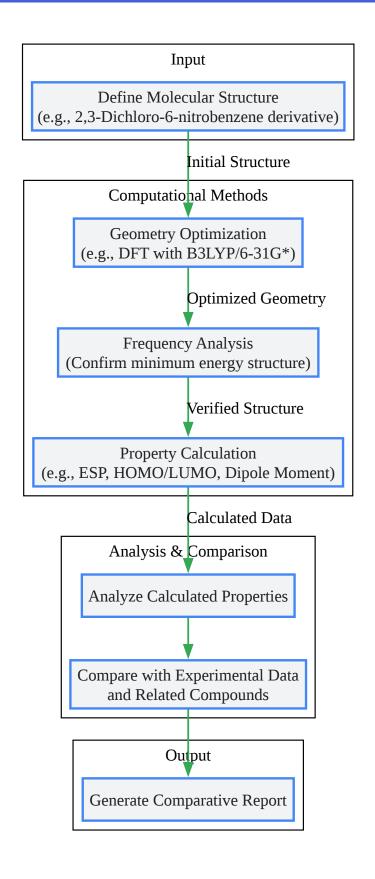


Property	2,3-Dichloro-6- nitroaniline	2,3-Dichloro-6- nitrobenzaldeh yde	2,3-Dichloro-6- nitrobenzonitri le	2,3-Dichloro-6- nitrophenol
Molecular Formula	C6H4Cl2N2O2[4]	C7H3Cl2NO3[5]	C7H2Cl2N2O2	C ₆ H ₃ Cl ₂ NO ₃ [6]
Molecular Weight	207.01 g/mol [4]	220.01 g/mol [5]	217.01 g/mol	208.00 g/mol [6]
Melting Point	Not Available	Not Available	93-96 °C	Not Available
Boiling Point	Not Available	Not Available	Not Available	249.9±35.0 °C (Predicted)[6]
Density	Not Available	Not Available	Not Available	1.682±0.06 g/cm³ (Predicted) [6]
XLogP3	2.9[4]	2.4[5]	Not Available	Not Available
CAS Number	65078-77-5[4]	75618-41-6[5]	2112-22-3	28165-60-8[6]

Computational Analysis Workflow

A typical computational workflow for analyzing the properties of halogenated nitroaromatic compounds involves several key steps. This process allows for the prediction of molecular properties, reactivity, and potential biological activity.





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Caption: Computational analysis workflow for halogenated nitroaromatics.



Experimental Protocols

While specific experimental data for **2,3-Dichloro-6-nitrobenzodifluoride** is unavailable, the synthesis of related compounds provides insight into potential experimental protocols.

General Synthesis of 2,3-Dichloro-6-nitroaniline:

A common method for the synthesis of 2,3-dichloro-6-nitroaniline involves the reaction of 2,3,4-trichloronitrobenzene with ammonia water in an autoclave.[7][8]

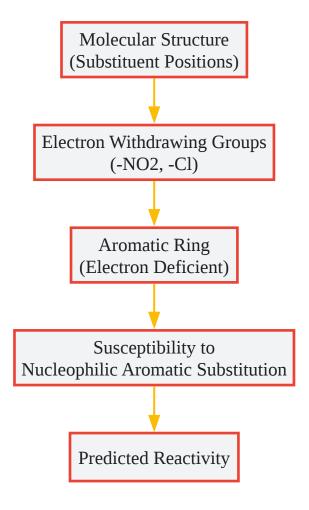
- Reactants: 2,3,4-trichloronitrobenzene, ammonia water, water.
- Catalyst: A sulfur-containing compound such as p-hydroxybenzene sulfonic acid can be used to improve yield and reaction time.
- Conditions: The reaction is typically carried out at a temperature of 60-100°C and a pressure of 0.3-0.4 MPa for several hours.[7]
- Purification: The product is isolated by filtration, washed with water, and dried.[7]

This synthetic approach highlights the nucleophilic aromatic substitution mechanism, where the amino group from ammonia replaces a chlorine atom on the aromatic ring. The nitro group strongly influences the regionselectivity of this reaction.

Signaling Pathway and Reactivity Logic

The reactivity of these compounds is largely dictated by the electron-withdrawing nature of the nitro group and the halogens. This makes the aromatic ring susceptible to nucleophilic attack. The logical relationship for predicting reactivity is outlined below.





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Caption: Logical diagram of reactivity for dichloronitrobenzene derivatives.

Conclusion

The computational and comparative analysis of 2,3-dichloro-6-nitrobenzene derivatives provides valuable insights for researchers. While direct experimental data for every conceivable derivative may not be available, computational modeling, guided by the known properties of related compounds, allows for robust predictions of their physicochemical properties and reactivity. This approach is instrumental in the rational design of new molecules in drug discovery and materials science. The provided workflows and data serve as a foundational guide for further investigation into this important class of chemical compounds.



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- To cite this document: BenchChem. [Computational analysis of 2,3-Dichloro-6nitrobenzodifluoride properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1529909#computational-analysis-of-2-3-dichloro-6nitrobenzodifluoride-properties]

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